4-Hydrazinopyrrolo[1,2-a]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
pyrrolo[1,2-a]quinoxalin-4-ylhydrazine |
InChI |
InChI=1S/C11H10N4/c12-14-11-10-6-3-7-15(10)9-5-2-1-4-8(9)13-11/h1-7H,12H2,(H,13,14) |
InChI Key |
DWDQTZPLJMSWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)NN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydrazinopyrrolo 1,2 a Quinoxaline and Its Congeners
Retrosynthetic Analysis of the Pyrrolo[1,2-a]quinoxaline (B1220188) Core
A retrosynthetic analysis of the pyrrolo[1,2-a]quinoxaline core reveals several strategic disconnections for its construction. The most common approach involves the formation of the pyrazine (B50134) ring (B-ring) as the final key step. This strategy typically disconnects the C4-N5 and C10a-N1 bonds, leading to two primary building blocks: a 2-(1H-pyrrol-1-yl)aniline derivative and a synthon providing a single carbon atom at the aldehyde oxidation level.
This retrosynthesis forms the basis of many convergent syntheses, such as the Pictet-Spengler-type reaction, where the 2-(1H-pyrrol-1-yl)aniline is condensed with an aldehyde. nih.govacs.org Alternative disconnections can also be envisaged, such as those breaking the bonds of the pyrrole (B145914) ring (A-ring), which might involve cycloaddition strategies starting from a substituted quinoxaline (B1680401) precursor. scribd.com Economically and ecologically favorable one-pot tandem processes are often derived from such analyses, frequently starting from simple precursors like o-phenylenediamine. scribd.com
Strategies for the Construction of the 4-Hydrazinopyrrolo[1,2-a]quinoxaline Scaffold
The assembly of the core pyrrolo[1,2-a]quinoxaline scaffold can be achieved through a variety of modern synthetic methods. While direct synthesis of the 4-hydrazino derivative is not extensively documented, these scaffold-forming reactions can be adapted by using appropriately functionalized starting materials or by creating a scaffold suitable for subsequent functionalization.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrrolo[1,2-a]quinoxalines in a single step, enhancing atom economy and reducing waste. A notable example is the p-TsOH-mediated one-pot, three-component methodology for synthesizing C-4 substituted pyrrolo/indolo[1,2-a]quinoxalines. acs.org This reaction proceeds under open-air heating conditions and utilizes a 2-(1H-pyrrol-1-yl)aniline, an aldehyde, and an alcohol or amine which acts as both solvent and reactant. acs.org This transition-metal-free and oxidant-free approach provides a library of diversely substituted quinoxalines in moderate to good yields. acs.org
| Entry | Aldehyde | Third Component | Yield (%) |
| 1 | Benzaldehyde | Methanol | 78 |
| 2 | 4-Chlorobenzaldehyde | Ethanol (B145695) | 82 |
| 3 | 2-Naphthaldehyde | n-Propanol | 75 |
| 4 | Benzaldehyde | Aniline | 65 |
| This table is generated based on data from a three-component synthesis of C-4 substituted pyrrolo[1,2-a]quinoxalines. acs.org |
Transition metal catalysis provides powerful and versatile tools for constructing the pyrrolo[1,2-a]quinoxaline ring system through various bond-forming strategies.
Iron-Catalyzed Reactions: Iron, being an abundant and low-cost metal, is an attractive catalyst. One method involves an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. nih.govresearchgate.net In this process, an iron complex catalyzes the oxidation of the alcohol to an aldehyde and the reduction of the nitro group to an amine in situ. The resulting intermediates then undergo a Pictet-Spengler-type annulation and oxidation to form the final product. nih.gov Another approach is the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers, which involves C(sp3)-H bond functionalization. rsc.org A further iron-catalyzed method achieves oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles to yield 4-aryl pyrrolo[1,2-a]quinoxalines. acs.org
Copper-Catalyzed Reactions: Copper catalysts have been employed in domino reactions for the one-pot construction of this scaffold from 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. researchgate.net
Gold-Catalyzed Reactions: Gold catalysts enable an efficient tandem process of hydroamination and hydroarylation between pyrrole-substituted anilines and alkynes. acs.org These reactions, typically conducted in toluene (B28343) at 80 °C, are applicable to a variety of aromatic amines and both terminal and internal alkynes, affording substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields. acs.org A related gold-catalyzed intramolecular hydroamination of N-alkynyl indoles has been used to synthesize the isomeric 3H-pyrrolo-[1,2,3-de]quinoxaline system. nih.govmdpi.com
Palladium-Catalyzed Reactions: Palladium-catalyzed sequential Sonogashira coupling reactions on 2,3-dichloroquinoxaline (B139996) can be used to introduce different terminal alkynes. When 3-propyne-1-ol is used as one of the alkynes, subsequent treatment with secondary amines can lead to 4-alkynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net
| Catalyst | Starting Materials | Key Transformation | Ref. |
| Iron Complex | 1-(2-Nitrophenyl)pyrrole, Alcohol | Transfer Hydrogenation/Annulation | nih.gov |
| FeCl3 | 1-(2-Aminophenyl)pyrrole, Cyclic Ether | Annulation/Cleavage of Ether | rsc.org |
| Gold(I) | Pyrrole-substituted aniline, Alkyne | Hydroamination/Hydroarylation | acs.org |
| Palladium | 2,3-Dichloroquinoxaline, Terminal Alkynes | Sonogashira Coupling/Cyclization | researchgate.net |
Cycloaddition reactions represent another fundamental strategy for assembling the pyrrolo[1,2-a]quinoxaline skeleton. One potential, though less common, approach involves the 1,3-dipolar cycloaddition of a quinoxalinium N-ylide with a suitable dipolarophile. scribd.com The N-ylide can be generated in situ from a precursor like 1-phenacylquinoxalium bromide. This strategy builds the pyrrole ring onto a pre-existing quinoxaline core. scribd.com Another pathway involves the reaction of dichlorocarbene (B158193) with quinoxaline in the presence of dimethyl maleate, which proceeds through an intermediate ylide and subsequent 1,3-dipolar cycloaddition to give tetrahydropyrrolo[1,2-a]quinoxaline derivatives. scribd.com
Adherence to green chemistry principles is increasingly important in synthetic chemistry. For the synthesis of pyrrolo[1,2-a]quinoxalines, several eco-friendly methods have been developed.
A prominent example is the use of the surfactant p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst for the Pictet–Spengler reaction to form the quinoxaline core. unisi.itresearchgate.net This method is effective in mild and environmentally benign solvents like water and ethanol, proceeds at room temperature with short reaction times (15–120 minutes), and provides high yields. unisi.itresearchgate.net
Other green approaches include transition-metal-free protocols. An efficient method utilizes potassium iodide, an inexpensive and low-toxicity salt, to catalyze the reaction between N-(2-aminophenyl)pyrrole and phenylmethyl bromide in DMSO. researchgate.net Furthermore, iodine-catalyzed cascade reactions provide a metal-free process for synthesizing the scaffold via sp3 and sp2 C–H cross-dehydrogenative coupling. rsc.org Electrochemical methods, which use electricity as a traceless reagent, have also been developed for the C(sp3)–H functionalization and cyclization to form the pyrrolo[1,2-a]quinoxaline system, avoiding the need for chemical oxidants. rsc.orgrsc.org
Functional Group Interconversion at the Hydrazine (B178648) Moiety of this compound
The introduction of a hydrazine group at the C-4 position of the pyrrolo[1,2-a]quinoxaline scaffold is typically achieved through functional group interconversion on a pre-formed heterocyclic core. Given that the 4-position is part of a pyrazine ring, it is susceptible to nucleophilic substitution, especially if a suitable leaving group is present.
A highly plausible route to this compound involves the synthesis of a 4-amino-pyrrolo[1,2-a]quinoxaline precursor. The synthesis of this amino derivative has been reported via the quaternization of the parent pyrrolo[1,2-a]quinoxaline with methyl iodide at the N-5 position, followed by treatment with potassium amide. rsc.org Once the 4-amino derivative is obtained, it can be converted to the corresponding hydrazine via a two-step sequence:
Diazotization: The 4-amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid.
Alternatively, if a 4-halo-pyrrolo[1,2-a]quinoxaline (e.g., 4-chloro derivative) can be synthesized, it could serve as a direct precursor. The halogen at the 4-position would be activated towards nucleophilic aromatic substitution (SNAr). Direct reaction of the 4-chloro derivative with hydrazine hydrate (B1144303), often in a suitable solvent like ethanol or dioxane at elevated temperatures, would displace the chloride and install the desired hydrazino group. The design of potent and selective Sirt6 activators has involved the condensation of various amine-containing side chains at the C-4 position, demonstrating the feasibility of nucleophilic substitution at this site. nih.govnih.gov
Strategies for Nitrogen-Nitrogen Bond Transformations
The introduction of a hydrazine group onto the pyrrolo[1,2-a]quinoxaline scaffold is a critical step in the synthesis of the title compound. A key strategy for forming the C-N bond of the hydrazine substituent involves nucleophilic aromatic substitution.
A probable precursor for this transformation is a halo-substituted pyrrolo[1,2-a]quinoxaline, most likely 4-chloropyrrolo[1,2-a]quinoxaline (B1276247). The reaction of this chloro-derivative with hydrazine hydrate would be expected to yield this compound. This method is well-established for the synthesis of hydrazino-substituted heterocycles. For instance, the synthesis of 4-hydrazinotetrazolo[1,5-a]quinoxaline is achieved by treating 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043) with hydrazine hydrate in ethanol. researchgate.net Similarly, various hydrazinyl-quinoxalines have been prepared from their corresponding chloro-substituted precursors and hydrazine hydrate. nih.govnih.goviau.ir
The reaction conditions for such a transformation would likely involve heating the chloro-precursor with an excess of hydrazine hydrate, potentially in a solvent like ethanol or methanol. The reaction progress could be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
An alternative, though less direct, approach could involve the diazotization of a 4-aminopyrrolo[1,2-a]quinoxaline followed by reduction of the resulting diazonium salt. This multi-step process is a classic method for the preparation of arylhydrazines. acs.org However, the nucleophilic substitution route is generally more direct and efficient if the chloro-precursor is readily accessible.
| Precursor | Reagent | Product | Analogous Reaction Reference |
| 4-Chloropyrrolo[1,2-a]quinoxaline | Hydrazine hydrate | This compound | Synthesis of 4-hydrazinotetrazolo[1,5-a]quinoxaline researchgate.net |
| 4-Aminopyrrolo[1,2-a]quinoxaline | 1. NaNO₂, HCl2. SnCl₂/HCl | This compound | General synthesis of arylhydrazines acs.org |
Regioselective Functionalization of the Hydrazine Group
Once this compound is synthesized, the two nitrogen atoms of the hydrazine moiety offer sites for further functionalization. The regioselective modification of this group is crucial for developing derivatives with specific properties. Arylhydrazines, in general, present a challenge in regioselective N-functionalization due to the presence of two nucleophilic nitrogen atoms. acs.org
Recent advancements have demonstrated methods for the regiospecific functionalization of arylhydrazines. For example, a metal- and base-free approach using triphenylphosphine (B44618) (PPh₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for the selective N¹-benzylation and N²-acylation of arylhydrazines. acs.orgnih.govacs.org
N¹-Alkylation: The reaction of an arylhydrazine with a primary benzylic alcohol in the presence of the PPh₃/DDQ system can lead to the selective formation of N¹-benzyl arylhydrazines. This method is characterized by short reaction times and mild conditions.
N²-Acylation: The same PPh₃/DDQ system can be employed for the N²-acylation of arylhydrazines using aryl carboxylic acids. acs.orgacs.org
These methodologies could likely be applied to this compound to generate a library of N-substituted derivatives. The choice of reaction conditions and reagents would determine the position of substitution on the hydrazine group.
Another common functionalization of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. rsc.orgnih.govnih.gov This reaction is typically straightforward and can be used to introduce a wide variety of substituents. The reaction of this compound with various aldehydes would yield the corresponding 4-substituted hydrazones. researchgate.net
| Reactant | Reagent | Product Type | Methodology Reference |
| This compound | Benzylic alcohol, PPh₃/DDQ | N¹-Benzyl-4-hydrazinopyrrolo[1,2-a]quinoxaline | Selective N-functionalization of arylhydrazines acs.orgacs.org |
| This compound | Aryl carboxylic acid, PPh₃/DDQ | N²-Acyl-4-hydrazinopyrrolo[1,2-a]quinoxaline | Selective N-functionalization of arylhydrazines acs.orgacs.org |
| This compound | Aldehyde or Ketone | 4-(2-Alkylidenehydrazinyl)pyrrolo[1,2-a]quinoxaline (Hydrazone) | Synthesis of hydrazone derivatives researchgate.netnih.gov |
Stereochemical Control and Asymmetric Synthesis Approaches (if applicable to specific derivatives)
The core structure of this compound is planar and achiral. Therefore, stereochemical control and asymmetric synthesis are not directly applicable to the synthesis of the parent compound itself.
However, these concepts become relevant when considering the synthesis of specific derivatives that may contain stereocenters. For instance, if the hydrazine group is functionalized with a chiral moiety, or if subsequent reactions on the pyrrolo[1,2-a]quinoxaline scaffold introduce a stereocenter, then asymmetric synthesis methodologies would be necessary to control the stereochemical outcome.
Currently, there is a lack of specific literature detailing asymmetric synthesis approaches for derivatives of this compound. The development of such methods would be a valuable contribution to the field, enabling the synthesis of enantiomerically pure derivatives for evaluation in biological systems or as chiral materials. Future research in this area could explore the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions involving derivatives of this compound.
Mechanistic Investigations of Chemical Transformations Involving 4 Hydrazinopyrrolo 1,2 a Quinoxaline
Elucidation of Reaction Pathways for Hydrazine (B178648) Condensations and Derivatizations
The hydrazine moiety in 4-hydrazinopyrrolo[1,2-a]quinoxaline is a potent nucleophile, making it highly susceptible to condensation reactions with various carbonyl compounds. These reactions are fundamental for the derivatization of the parent molecule and for the construction of more complex molecular architectures.
One of the most common transformations of aryl hydrazines is their reaction with 1,3-dicarbonyl compounds, which typically proceeds via the Knorr pyrazole (B372694) synthesis. jk-sci.comresearchgate.netslideshare.net In the case of this compound, the reaction with a 1,3-diketone is expected to initiate with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to yield a pyrazole ring fused to the quinoxaline (B1680401) system. The regioselectivity of this reaction would be dependent on the nature of the substituents on the 1,3-dicarbonyl compound.
Similarly, the Paal-Knorr synthesis can be employed to construct a pyrrole (B145914) ring by reacting the hydrazine with a 1,4-dicarbonyl compound. wikipedia.orgresearchgate.netorganic-chemistry.org The mechanism involves the formation of a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to furnish the pyrrole ring.
Another important derivatization is the reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. The resulting hydrazones are valuable intermediates for further transformations, such as the Fischer indole (B1671886) synthesis, which involves an acid-catalyzed intramolecular rearrangement to form an indole ring. wikipedia.orgnih.govorganic-chemistry.orgscispace.com
Below is a table summarizing the expected products from the condensation of this compound with various carbonyl compounds.
| Reactant | Expected Product | Reaction Type |
| 1,3-Diketone | Pyrazole-fused pyrrolo[1,2-a]quinoxaline (B1220188) | Knorr Pyrazole Synthesis |
| 1,4-Diketone | Pyrrole-fused pyrrolo[1,2-a]quinoxaline | Paal-Knorr Synthesis |
| Aldehyde/Ketone | Hydrazone derivative | Hydrazone Formation |
| Hydrazone (from above) | Indole-fused pyrrolo[1,2-a]quinoxaline | Fischer Indole Synthesis |
Exploration of Intramolecular and Intermolecular Cyclization Reactions Initiated by the Hydrazine Functionality
The hydrazine group is not only a key player in condensation reactions but also a powerful tool for constructing fused heterocyclic systems through cyclization reactions. These can be either intramolecular, where the hydrazine reacts with another part of the same molecule, or intermolecular, where it reacts with a bifunctional reagent.
A prime example of an intermolecular cyclization is the synthesis of triazolo[4,3-a]pyrrolo[1,2-a]quinoxalines. This transformation can be achieved by reacting this compound with a one-carbon synthon, such as formic acid or triethyl orthoformate. nih.gov The reaction with triethyl orthoformate, for instance, would proceed through the formation of an intermediate ethoxyimidate, which then undergoes intramolecular cyclization and elimination of ethanol (B145695) to yield the fused triazole ring. iau.ir A similar reaction on the analogous quinoxaline core has been reported to proceed efficiently. nih.gov
Furthermore, reaction with nitrous acid would lead to the formation of an azide, which could then undergo intramolecular cyclization to furnish a tetrazolo-fused system. The mechanism involves the diazotization of the hydrazine followed by cyclization.
The table below outlines some of the potential cyclization reactions initiated by the hydrazine functionality.
| Reagent | Fused Ring System |
| Triethyl orthoformate | nih.govbeilstein-journals.orgrsc.orgTriazolo |
| Formic Acid | nih.govbeilstein-journals.orgrsc.orgTriazolo |
| Nitrous Acid | Tetrazolo |
Analysis of Nucleophilic and Electrophilic Reactivity Profiles of the Quinoxaline and Pyrrole Moieties
The introduction of a strong electron-donating group like hydrazine at the 4-position significantly modulates the electronic properties of the entire pyrrolo[1,2-a]quinoxaline ring system. This has profound implications for its nucleophilic and electrophilic reactivity.
The hydrazine group, through its +M (mesomeric) effect, increases the electron density of the quinoxaline and pyrrole rings, making them more susceptible to electrophilic attack. The positions ortho and para to the hydrazine group are expected to be particularly activated. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are predicted to occur preferentially on the quinoxaline ring at positions that are electronically activated by the hydrazine.
Conversely, the increased electron density makes the ring system less susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov However, if a leaving group is present on the ring, a nucleophilic attack might still be possible under forcing conditions. The pyrrole moiety, being inherently electron-rich, is also activated towards electrophiles.
Application of Computational Chemistry for Reaction Mechanism Prediction and Validation
Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting reactivity, and validating experimental findings. For a complex heterocyclic system like this compound, computational methods can provide invaluable insights. nih.govacs.orgbohrium.comresearchgate.net
Transition state theory can be employed to calculate the activation energies of various proposed reaction pathways. For instance, in the cyclization reactions of the hydrazine group, density functional theory (DFT) calculations can be used to locate the transition state structures and determine the energy barriers for the cyclization step. This would allow for a comparison of the feasibility of different cyclization pathways and help in predicting the most likely product. For example, in the formation of the triazolo-fused system, computational studies could elucidate whether the cyclization is a concerted or a stepwise process.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the nucleophilic and electrophilic character of different sites within the molecule.
For this compound, the HOMO is expected to be localized on the electron-rich hydrazine group and the pyrrole ring, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the quinoxaline ring, suggesting that nucleophilic attack, if it were to occur, would target this part of the molecule. A computational analysis of a related substituted pyrrolo[1,2-a]quinoxaline has shown that the HOMO and LUMO are indeed distributed across the heterocyclic core, influencing its electronic properties. rsc.org
The following table presents hypothetical HOMO and LUMO energy values and the resulting global reactivity descriptors for this compound, based on general principles and data from similar structures.
| Parameter | Hypothetical Value (eV) | Implication |
| EHOMO | -5.8 | High value indicates strong electron-donating ability (nucleophilicity) |
| ELUMO | -1.5 | Relatively high value suggests moderate electrophilicity |
| Energy Gap (ΔE) | 4.3 | Indicates good kinetic stability |
| Hardness (η) | 2.15 | Measure of resistance to change in electron distribution |
| Electronegativity (χ) | 3.65 | Overall electron-attracting power |
| Electrophilicity Index (ω) | 3.11 | Global electrophilic nature of the molecule |
These computational approaches, in conjunction with experimental studies, are crucial for a comprehensive understanding of the chemical transformations involving this compound and for the rational design of new synthetic routes to novel heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Hydrazinopyrrolo 1,2 a Quinoxaline
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule such as 4-Hydrazinopyrrolo[1,2-a]quinoxaline, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be utilized to assign all proton and carbon signals and to establish connectivity within the molecule.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
To overcome the limitations of one-dimensional NMR, particularly in complex spin systems, a variety of 2D-NMR techniques are routinely employed. For the pyrrolo[1,2-a]quinoxaline (B1220188) ring system, these experiments are crucial for assigning the protons and carbons of the fused aromatic rings and the substituent. researchgate.net
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the pyrrole (B145914) and quinoxaline (B1680401) ring systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of carbon signals based on the assignments of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the point of attachment of the hydrazino group to the pyrrolo[1,2-a]quinoxaline core.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is critical for determining the three-dimensional structure and conformation of the molecule in solution. For instance, NOESY could reveal the spatial proximity between the hydrazino protons and protons on the quinoxaline ring. researchgate.net
A hypothetical summary of expected 2D-NMR correlations for this compound is presented in the interactive table below.
| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H1 | H2 | C2, C9b, C3 | H2, H9 |
| H2 | H1, H3 | C1, C3, C3a | H1, H3 |
| H3 | H2 | C1, C2, C3a, C4 | H2, NHNH₂ |
| H6 | H7 | C5a, C7, C8, C9a | H7 |
| H7 | H6, H8 | C5a, C6, C8, C9 | H6, H8 |
| H8 | H7, H9 | C6, C7, C9, C9a | H7, H9 |
| H9 | H8 | C1, C5a, C8, C9a | H8, H1 |
| NH | NH₂ | C4, C4a | H3, NH₂ |
| NH₂ | NH | C4 | NH, H3 |
Solid-State NMR Methodologies for Crystalline Forms
While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and packing of molecules in their crystalline form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of solid this compound. This can be particularly useful for studying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties.
Mass Spectrometry Techniques in Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of a newly synthesized compound. researchgate.netmdpi.com By measuring the mass of the molecular ion with high accuracy (typically to within 5 ppm), the elemental composition can be determined. For this compound (C₁₁H₁₀N₄), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
| [C₁₁H₁₁N₄]⁺ | 199.10052 | 199.10031 | -1.05 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. Analysis of the fragmentation pathways can help to confirm the connectivity of atoms and the location of substituents. For this compound, characteristic losses, such as the neutral loss of N₂H₂, N₂H₃, or NH₃ from the hydrazino group, would be expected, providing strong evidence for the presence and location of this functional group.
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation Determination
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the absolute conformation of the molecule. For this compound, an X-ray crystal structure would definitively confirm the planar nature of the fused ring system and the geometry of the hydrazino substituent. Furthermore, it would provide invaluable information on the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
While a crystal structure for the parent compound is not available, studies on related derivatives, such as bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine, have successfully employed this technique to elucidate their solid-state structures. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these techniques are instrumental in identifying key functional groups and providing insights into potential intermolecular interactions, such as hydrogen bonding. While specific experimental spectra for this compound are not extensively reported in the literature, a detailed analysis of its structural components allows for the prediction of its characteristic vibrational frequencies.
The structure of this compound comprises a tricyclic pyrrolo[1,2-a]quinoxaline core and a hydrazino (-NHNH₂) substituent. The vibrational spectrum is therefore expected to exhibit characteristic bands for the N-H, C-H, C=N, C=C, and C-N bonds within the molecule.
Key Vibrational Modes and Expected Frequencies:
N-H Stretching: The hydrazino group is expected to show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The precise position and broadening of these bands can indicate the presence and strength of intermolecular or intramolecular hydrogen bonding. For instance, in solid-state samples, significant broadening of the N-H bands would suggest strong intermolecular hydrogen bonding involving the hydrazino moiety.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline and pyrrole rings are anticipated to appear in the 3000-3100 cm⁻¹ region. scialert.net
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system are expected to produce a series of complex bands in the 1400-1650 cm⁻¹ region. scialert.net The C=N stretching of the quinoxaline moiety typically appears in the 1630-1600 cm⁻¹ range. scialert.net
N-H Bending: The N-H bending (scissoring) vibration of the -NH₂ group in the hydrazino substituent is expected to be observed in the 1590-1650 cm⁻¹ region, potentially overlapping with the aromatic ring stretching vibrations.
C-N Stretching: The C-N stretching vibrations, originating from the bonds between the hydrazino group and the quinoxaline ring, as well as within the pyrrole and quinoxaline rings, are expected to appear in the 1150-1350 cm⁻¹ range. scialert.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be highly effective in characterizing the C=C and C=N stretching vibrations of the aromatic core. The complementary nature of IR and Raman spectroscopy is thus crucial for a comprehensive vibrational analysis of this compound.
Computational studies, such as those employing Density Functional Theory (DFT), on the parent quinoxaline molecule have provided detailed assignments of its vibrational modes. researchgate.net Similar theoretical calculations for this compound would be invaluable in precisely assigning the experimentally observed vibrational bands and understanding the influence of the hydrazino substituent on the electronic structure and vibrational properties of the pyrrolo[1,2-a]quinoxaline core.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretching (asymmetric & symmetric) | Hydrazino (-NHNH₂) | 3200-3400 | The position and shape of these bands are sensitive to hydrogen bonding. In the solid state, these bands are often broad. |
| Aromatic C-H Stretching | Pyrrolo[1,2-a]quinoxaline core | 3000-3100 | Typically sharp bands of medium to weak intensity. |
| C=N Stretching | Quinoxaline ring | 1600-1630 | Strong to medium intensity in both IR and Raman spectra. |
| C=C Stretching | Aromatic rings | 1400-1600 | A series of bands of varying intensities. |
| N-H Bending | Hydrazino (-NH₂) | 1590-1650 | Can overlap with aromatic C=C stretching vibrations. |
| C-N Stretching | C-NHNH₂, Ring C-N | 1150-1350 | Can be complex due to coupling with other vibrations. |
| Aromatic C-H Out-of-Plane Bending | Pyrrolo[1,2-a]quinoxaline core | 650-900 | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are synthesized)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. For the this compound scaffold, these methods would become highly relevant upon the synthesis of its chiral derivatives.
Currently, the literature does not describe the synthesis or resolution of chiral derivatives of this compound. However, the introduction of a stereocenter, for instance, by derivatizing the hydrazino group with a chiral auxiliary or by synthesizing a derivative with a chiral substituent on the pyrrolo[1,2-a]quinoxaline core, would render the molecule chiral and thus amenable to chiroptical analysis.
Potential Applications for Chiral Derivatives:
Stereochemical Assignment: CD and ORD spectroscopy are powerful tools for determining the absolute configuration of a chiral molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be unambiguously assigned.
Conformational Analysis: The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the conformation of the molecule. Therefore, CD spectroscopy could be employed to study the conformational preferences of chiral derivatives of this compound in solution.
Monitoring Stereoselective Reactions: These techniques can be used to monitor the progress and determine the enantiomeric excess (ee) of stereoselective reactions that produce chiral derivatives of the title compound.
In a hypothetical scenario where a chiral derivative of this compound is synthesized, the electronic transitions associated with the extended π-system of the pyrrolo[1,2-a]quinoxaline chromophore would give rise to distinct signals in the CD spectrum. The coupling of these electronic transitions with the chiral environment of the substituent would result in characteristic Cotton effects, providing a unique fingerprint of the molecule's stereochemistry.
Theoretical and Computational Chemistry Studies of 4 Hydrazinopyrrolo 1,2 a Quinoxaline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Hydrazinopyrrolo[1,2-a]quinoxaline at the electronic level. These methods allow for the detailed exploration of the molecule's geometry, stability, and electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining various electronic properties. researchgate.net
Theoretical studies on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have demonstrated the utility of DFT in analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For this compound, the electron-donating hydrazino group at the C4 position is expected to significantly influence the energy and distribution of these orbitals. The HOMO would likely be localized over the electron-rich pyrrole (B145914) and hydrazino moieties, while the LUMO would be distributed across the electron-accepting quinoxaline (B1680401) ring system.
Key molecular properties that can be calculated using DFT are summarized in the table below. These values are predictive and provide a basis for understanding the molecule's behavior.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
For more precise predictions of molecular properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, offer higher accuracy for properties like electron correlation energies and weak intermolecular interactions. These high-level calculations can be used to benchmark DFT results and provide more reliable data on the electronic and structural characteristics of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
In an aqueous environment, MD simulations can elucidate the hydrogen bonding network between the hydrazino group's hydrogen atoms and water molecules, as well as the interactions of the aromatic system with the solvent. This information is crucial for understanding the molecule's solubility and behavior in biological systems. The simulations can track key structural parameters, such as dihedral angles and intermolecular distances, to provide a dynamic picture of the solvated molecule.
Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical calculations can help assign the signals in the experimental spectrum to specific protons and carbon atoms in the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.govbohrium.com By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) in the UV-Vis spectrum. researchgate.net The calculations would likely reveal intense π-π* transitions characteristic of the extended aromatic system of the pyrrolo[1,2-a]quinoxaline core, with the hydrazino substituent potentially causing a red-shift in the absorption bands.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes, such as N-H stretches from the hydrazino group and C=N and C=C stretching vibrations within the heterocyclic rings.
| Spectroscopic Technique | Predicted Signature |
| ¹H NMR (ppm) | Aromatic protons: 7.0-8.5; Hydrazino protons: 4.5-5.5 |
| ¹³C NMR (ppm) | Aromatic carbons: 110-150 |
| UV-Vis (λ_max, nm) | ~280, ~350 |
| IR (cm⁻¹) | N-H stretch: 3300-3400; C=N stretch: 1620-1650 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
Structure-Property Relationship Modeling and Design Principles (excluding clinical properties)
Computational studies are pivotal in establishing structure-property relationships for this compound and its derivatives. By systematically modifying the structure in silico, for instance, by changing the substituent at the C4 position or altering the substitution pattern on the quinoxaline ring, it is possible to modulate the electronic and photophysical properties of the molecule. beilstein-journals.org
For example, replacing the hydrazino group with other electron-donating or electron-withdrawing groups would predictably alter the HOMO-LUMO gap, dipole moment, and reactivity. This computational-led design approach allows for the rational tuning of molecular properties for specific applications in materials science, such as in the development of novel organic electronic materials.
Derivatization Strategies and Scaffold Modification for Targeted Academic Research
Synthesis of Novel Analogs through Functionalization of the Hydrazine (B178648) Moiety
The hydrazine group is a versatile functional handle that can be readily transformed into a variety of other functionalities and heterocyclic rings. This reactivity is key to creating a diverse range of derivatives from a common 4-Hydrazinopyrrolo[1,2-a]quinoxaline intermediate.
The nucleophilic nature of the hydrazine moiety allows for straightforward condensation reactions with carbonyl compounds to form hydrazones. For instance, the reaction of this compound with various aldehydes and ketones in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol (B145695) would yield a series of corresponding hydrazones. This approach is a common and efficient method for introducing a wide array of substituents onto the hydrazine nitrogen.
Similarly, acylation of the hydrazine group with acyl chlorides or anhydrides leads to the formation of hydrazides. For example, reacting this compound with succinic anhydride (B1165640) in a solvent such as absolute ethanol would produce the corresponding butanoic acid hydrazide derivative. This reaction introduces a carboxylic acid functionality, which can be further modified.
Furthermore, the hydrazine moiety is a key building block for the synthesis of pyrazole (B372694) rings. A common method involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. For instance, reacting this compound with a β-ketoester in a suitable solvent under reflux would lead to the formation of a pyrazole-substituted pyrrolo[1,2-a]quinoxaline (B1220188). The Vilsmeier-Haack reaction of hydrazones derived from this compound with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) can also be employed to synthesize 4-formyl pyrazole derivatives.
Table 1: Examples of Hydrazine Moiety Functionalization
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Substituted Aldehyde/Ketone | Hydrazone |
| This compound | Acyl Chloride/Anhydride | Hydrazide |
| This compound | 1,3-Dicarbonyl Compound | Pyrazole |
| Hydrazone of this compound | POCl₃/DMF | 4-Formyl Pyrazole |
The hydrazine group can also be utilized to construct fused heterocyclic rings onto the quinoxaline (B1680401) portion of the scaffold. For example, condensation of this compound with α,β-unsaturated nitriles can lead to the formation of pyridazine-annulated systems. The reaction of hydrazine derivatives with dicarbonyl compounds or their synthons is a well-established method for the synthesis of various nitrogen-containing heterocycles. While specific examples for this compound are not abundant in the literature, the general principles of heterocyclic synthesis using hydrazines are widely applicable. For instance, a reaction with a 1,2-dicarbonyl compound could potentially lead to the formation of a fused pyridazine (B1198779) ring.
Modification of the Pyrrolo[1,2-a]quinoxaline Core
In addition to modifying the hydrazine moiety, the pyrrolo[1,2-a]quinoxaline core itself can be functionalized to introduce further diversity. Electrophilic aromatic substitution and modern cross-coupling methodologies are powerful tools for this purpose.
The pyrrolo[1,2-a]quinoxaline system is susceptible to electrophilic attack. Studies have shown that the pyrrole (B145914) ring is generally more activated towards electrophiles than the quinoxaline part. rsc.org Specifically, positions 1 and 3 of the pyrrole ring are the most reactive sites. rsc.org
Nitration: Treatment of pyrrolo[1,2-a]quinoxaline with nitrating agents such as nitric acid in sulfuric acid can lead to the introduction of a nitro group, primarily at the 3-position and to a lesser extent at the 1-position. rsc.org
Sulfonation: Sulfonation with concentrated sulfuric acid has been shown to occur at the 3-position. rsc.org At higher temperatures, the 2-sulfonic acid can also be formed. rsc.org
Halogenation: Chlorination with reagents like N-chlorosuccinimide (NCS) can introduce a chlorine atom at the 1-position. rsc.org
These reactions provide functionalized pyrrolo[1,2-a]quinoxaline cores that can be further elaborated, for example, by reducing a nitro group to an amine, which can then be derivatized.
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Pyrrolo[1,2-a]quinoxaline
| Reaction | Reagent | Major Product Position(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-NO₂ (major), 1-NO₂ (minor) rsc.org |
| Sulfonation | H₂SO₄ | 3-SO₃H rsc.org |
| Chlorination | NCS | 1-Cl rsc.org |
Modern palladium-catalyzed cross-coupling reactions are invaluable for the site-specific introduction of a wide range of substituents onto the pyrrolo[1,2-a]quinoxaline scaffold. These reactions typically require a halogenated precursor, which can be prepared via electrophilic halogenation as described above.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated pyrrolo[1,2-a]quinoxaline with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, a 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) can be coupled with phenylboronic acid to yield a 4-phenylpyrrolo[1,2-a]quinoxaline. nih.gov
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds. A bromo-substituted pyrrolo[1,2-a]quinoxaline can be coupled with various amines, including piperazine (B1678402) derivatives, using a palladium catalyst, a suitable ligand (e.g., BINAP), and a base. rsc.orgnih.gov This reaction is particularly useful for introducing diverse amino functionalities.
These cross-coupling strategies offer a high degree of control over the position and nature of the introduced substituents, making them highly valuable for systematic structure-activity relationship (SAR) studies.
Development of Compound Libraries of this compound Derivatives for High-Throughput Screening (non-clinical applications)
The derivatization strategies outlined above are well-suited for the construction of compound libraries for high-throughput screening (HTS) in academic research settings. HTS allows for the rapid screening of a large number of compounds against a biological target to identify "hit" molecules with desired activity.
A combinatorial approach can be employed, starting from the this compound core. A library of hydrazones can be generated by reacting the core with a diverse set of aldehydes and ketones. Similarly, a library of hydrazides can be synthesized using a variety of acylating agents. These reactions are often high-yielding and can be performed in parallel, making them amenable to library synthesis.
Furthermore, the pyrrolo[1,2-a]quinoxaline core can be pre-functionalized using the methods described in section 6.2. For example, a set of halogenated or nitrated cores can be prepared and then subjected to derivatization of the hydrazine moiety. This matrix-based approach allows for the rapid generation of a large and diverse library of compounds.
Once synthesized, these libraries can be screened in various non-clinical assays, for instance, to identify inhibitors of a particular enzyme or receptor. The use of microdroplet reaction technology combined with mass spectrometry has been shown to be an effective high-throughput method for optimizing the synthesis conditions of quinoxaline derivatives and could be adapted for library production. nih.govnih.gov The design and synthesis of such focused libraries of pyrrolo[1,2-a]quinoxaline derivatives have been reported for the discovery of potent and selective kinase inhibitors and other biologically active molecules. utmb.edunih.govnih.gov
Coordination Chemistry and Advanced Materials Science Applications of 4 Hydrazinopyrrolo 1,2 a Quinoxaline
4-Hydrazinopyrrolo[1,2-a]quinoxaline as a Ligand in Metal Complex Chemistry
The this compound molecule possesses multiple potential coordination sites: the nitrogen atoms of the quinoxaline (B1680401) ring system, and the two nitrogen atoms of the hydrazine (B178648) group. This multiplicity of donor atoms allows the compound to act as a versatile ligand, potentially exhibiting monodentate, bidentate, or bridging coordination modes. The specific coordination behavior is expected to depend on the metal ion, the reaction conditions, and the presence of other ancillary ligands.
The synthesis of metal chelates with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The hydrazine group is highly nucleophilic and can readily coordinate to a metal center. Furthermore, the hydrazine moiety can be derivatized, for instance, by condensation with aldehydes or ketones to form hydrazone Schiff bases. These Schiff base derivatives offer extended conjugation and additional donor atoms, leading to the formation of stable multidentate chelates.
Metal complexes of quinoxaline derivatives have been synthesized using a variety of techniques, and their structures have been elucidated through elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods including IR, UV-Vis, NMR, and mass spectrometry. isca.meisca.in
A hypothetical reaction scheme for the synthesis of a metal complex could involve the reaction of this compound with a metal(II) chloride salt:
2 L + MCl₂ → [M(L)₂Cl₂] (where L = this compound)
The characterization of such a complex would likely involve the techniques listed in the following table:
| Analytical Technique | Expected Observations | Interpretation |
| Elemental Analysis (CHN) | Experimental percentages of C, H, and N match calculated values. | Confirms the stoichiometry of the complex. |
| Molar Conductivity | Low molar conductivity values in a non-coordinating solvent. | Suggests a non-electrolytic nature of the complex. |
| Infrared (IR) Spectroscopy | Shift in the ν(N-H) and ν(N-N) stretching frequencies of the hydrazine group upon coordination. Appearance of a new band corresponding to the ν(M-N) vibration. | Confirms the coordination of the hydrazine nitrogen to the metal center. |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region compared to the free ligand. | Attributed to d-d transitions of the metal ion and/or metal-to-ligand charge transfer (MLCT) bands. |
| Magnetic Susceptibility | Measurement of the magnetic moment. | Determines the geometry of the complex (e.g., octahedral, tetrahedral) and the spin state of the metal ion. |
The this compound ligand can exhibit several coordination modes. The hydrazine moiety can coordinate as a monodentate ligand through its terminal nitrogen atom or as a bidentate bridging ligand, linking two metal centers. ajol.inforesearchgate.net The nitrogen atoms within the pyrrolo[1,2-a]quinoxaline (B1220188) ring system could also participate in coordination, leading to chelation.
For instance, in a mononuclear complex, the ligand might act as a bidentate chelate, coordinating through one of the quinoxaline nitrogens and the adjacent hydrazine nitrogen. In polynuclear complexes, the hydrazine group could bridge two metal ions. ajol.info The resulting metal complexes can adopt various geometries, such as octahedral, tetrahedral, or square planar, depending on the coordination number and the nature of the metal ion. eurjchem.com
Hydrazone derivatives of the parent ligand are expected to act as tridentate ligands, coordinating through the imine nitrogen, a quinoxaline nitrogen, and potentially another donor atom from the aldehyde or ketone precursor. jptcp.commtct.ac.in This would likely lead to the formation of stable five- or six-membered chelate rings.
Potential for Application in Advanced Materials Research
The unique electronic properties and structural versatility of metal complexes derived from this compound suggest their potential for use in various advanced materials. The extended π-system of the pyrrolo[1,2-a]quinoxaline core, in conjunction with a coordinated metal center, can give rise to interesting photophysical and electronic properties.
Quinoxaline derivatives and their metal complexes are known to exhibit luminescence. ijfans.orgcardiff.ac.uk The coordination of this compound to metal ions, particularly those with d⁶ and d⁸ electron configurations like Ru(II), Re(I), and Pt(II), could lead to the formation of phosphorescent materials. cardiff.ac.uk The emission properties can be tuned by modifying the substituents on the quinoxaline ring or by changing the metal center and ancillary ligands. These luminescent complexes could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
| Metal Ion | Potential Luminescent Property | Possible Application |
| Ru(II) | Strong red phosphorescence from MLCT excited states. | OLEDs, photosensitizers |
| Ir(III) | Highly efficient phosphorescence, tunable from green to red. | OLEDs, bio-imaging |
| Pt(II) | Phosphorescence, potential for long-lived excited states. | Oxygen sensing, photodynamic therapy |
Quinoxaline-based materials have been investigated as electron-transporting materials in organic electronics due to their electron-deficient nature. beilstein-journals.orgd-nb.info The incorporation of a metal center into a this compound ligand could modulate its electronic properties, potentially leading to materials with semiconducting or conducting behavior. The ability to form ordered structures through coordination could facilitate charge transport. Such materials could be explored for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.org A series of novel quinoxaline-based conjugated polymers containing Ru(II) bipyridine complexes have demonstrated hole carrier mobilities comparable to organic photoconductors. isca.in
Metal complexes of quinoxaline and hydrazone ligands have shown promise in various catalytic transformations. ijfans.orgresearchgate.net The metal complexes of this compound could be investigated for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions. The presence of both the quinoxaline moiety and the hydrazine group could allow for the stabilization of various metal oxidation states, which is crucial for catalytic cycles. For example, nickel-catalyzed systems have been used for the synthesis of quinoxalines. acs.org Furthermore, new zinc complexes with quinoxaline-based ligands have been shown to catalyze the copolymerization of epoxides and carbon dioxide. researchgate.net
Exploration of in Vitro Biological Mechanisms and Molecular Interactions Non Clinical Focus
Mechanistic Studies of Enzyme Inhibition by 4-Hydrazinopyrrolo[1,2-a]quinoxaline and its Derivatives
Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been identified as potent inhibitors of several key enzymes, demonstrating their potential for therapeutic intervention through targeted enzyme modulation.
Kinetic studies have been instrumental in characterizing the inhibitory activity of pyrrolo[1,2-a]quinoxaline derivatives against enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and Bruton's tyrosine kinase (BTK).
For instance, a series of pyrrolo[1,2-a]quinoxalines substituted at various positions were found to be effective inhibitors of PTP1B, with some analogues exhibiting low to sub-micromolar efficacy. nih.gov The 4-benzyl derivative, for example, was identified as a particularly potent inhibitor. nih.gov However, detailed kinetic analyses were complicated by the tendency of these inhibitors to form stable aggregates, which led to inconsistent results in enzyme inhibition kinetics. nih.gov
In the context of BTK inhibition, certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown significant potency. nih.gov Compounds 2 and 4 from this series demonstrated IC50 values of 7.41 nM and 11.4 nM, respectively, indicating strong inhibitory potential against BTK. nih.gov
Another study focused on pyrrolo[1,2-a] nih.govnih.govqmul.ac.uktriazolo-(triazino-)[c]quinazolines as lipoxygenase (LOX) inhibitors. Compounds with a fluorine atom or a 2-thienyl moiety showed the highest activity, inhibiting soybean LOX by 36.33% and 39.83%, respectively. zsmu.edu.ua
The following table summarizes the inhibitory activities of selected pyrrolo[1,2-a]quinoxaline derivatives against various enzymes.
Table 1: Enzyme Inhibition by Pyrrolo[1,2-a]quinoxaline Derivatives| Derivative | Target Enzyme | Inhibition Metric (IC50/ % Inhibition) | Reference |
|---|---|---|---|
| 4-Benzylpyrrolo[1,2-a]quinoxaline | PTP1B | 0.24 μM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 | BTK | 7.41 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 4 | BTK | 11.4 nM | nih.gov |
| Fluorine-substituted pyrrolo[1,2-a] nih.govnih.govqmul.ac.uktriazolo[1,5-c]quinazoline | Soybean LOX | 36.33% inhibition | zsmu.edu.ua |
| 2-Thienyl-substituted pyrrolo[1,2-a] nih.govnih.govqmul.ac.uktriazino[2,3-c]quinazoline | Soybean LOX | 39.83% inhibition | zsmu.edu.ua |
Molecular docking studies have been crucial in elucidating the putative binding modes of pyrrolo[1,2-a]quinoxaline derivatives with their target enzymes. For PTP1B inhibitors, molecular docking and dynamics simulations suggested a binding mode to the allosteric α3/α6/α7 pocket. nih.gov
In the case of Sirt6 activators, docking studies of pyrrolo[1,2-a]quinoxaline-based derivatives indicated that the protonated nitrogen on the side chain of a potent derivative forms π-cation interactions with Trp188, stabilizing it within an extended binding pocket. nih.govnih.gov
For novel non-covalent BTK inhibitors based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, molecular modeling was used to guide the design by performing scaffold hopping from a known inhibitor, BMS-986142. nih.gov Similarly, molecular docking was employed to identify 4-substituted pyrrolo[1,2-a]quinoxaline compounds as potential inhibitors of the Mycobacterium tuberculosis CtpF transporter, a Ca²⁺ P-type ATPase. researchgate.net
While site-directed mutagenesis is a powerful technique to validate binding sites predicted by docking studies by mutating key amino acid residues, specific studies employing this technique to confirm the binding of this compound or its close derivatives were not prominently found in the reviewed literature. qmul.ac.ukresearchgate.netnih.gov
Receptor Binding Profiling and Ligand-Target Interactions In Vitro
The versatility of the pyrrolo[1,2-a]quinoxaline scaffold extends to interactions with receptors, as demonstrated by studies on cannabinoid receptor antagonists.
A series of N-alkyl-N-[2-oxo-2-(4-aryl-4H-pyrrolo[1,2-a]quinoxaline-5-yl)-ethyl]-carboxylic acid amides were identified as potent antagonists of the cannabinoid 1 receptor (CB1R). nih.gov Hit-to-lead optimization of a high-throughput screening hit led to the discovery of compounds with significant in vitro affinity for the CB1 receptor. bohrium.com The kinase selectivity of a potent pyrrolo[1,2-a]quinoxalin-4(5H)-one based BTK inhibitor was profiled against a panel of 468 kinases, demonstrating excellent selectivity. nih.gov
While biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for a detailed quantitative analysis of ligand-target interactions, providing data on binding affinity, kinetics, and thermodynamics, specific studies utilizing these methods for this compound or its derivatives were not detailed in the initial search results.
Cell-Based Assays for Pathway Modulation and Phenotypic Screening (Mechanistic Insights, not clinical outcomes)
Cell-based assays have provided crucial mechanistic insights into how pyrrolo[1,2-a]quinoxaline derivatives modulate cellular pathways and phenotypes.
Derivatives of pyrrolo[1,2-a]quinoxaline that inhibit PTP1B have been shown to act as insulin (B600854) mimetics, increasing glucose uptake in cell-based models. nih.gov The potent 4-benzyl derivative was observed to inhibit the phosphorylation of insulin receptor substrate 1 and AKT. nih.gov
In the realm of sirtuin activation, novel pyrrolo[1,2-a]quinoxaline-based Sirt6 activators strongly suppressed LPS-induced proinflammatory cytokine and chemokine production in cellular models. nih.govnih.gov One such compound also significantly inhibited the colony formation of cancer cells. nih.govnih.gov Sirt6-knockdown experiments validated the on-target effects of this class of activators. nih.govnih.gov
Furthermore, certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives with potent BTK inhibition showed efficacy in U937 and Ramos cell lines, comparable or better than the reference compound BMS-986142. nih.gov
The following table summarizes the findings from cell-based assays for various pyrrolo[1,2-a]quinoxaline derivatives.
Table 2: Cell-Based Assay Results for Pyrrolo[1,2-a]quinoxaline Derivatives| Derivative Class | Cellular Model | Observed Effect | Mechanistic Insight | Reference |
|---|---|---|---|---|
| PTP1B Inhibitors | C2C12 cells | Increased glucose uptake | Insulin mimetic activity | nih.gov |
| 4-Benzylpyrrolo[1,2-a]quinoxaline | - | Inhibition of IRS-1 and AKT phosphorylation | Modulation of insulin signaling pathway | nih.gov |
| Sirt6 Activators | - | Repression of LPS-induced proinflammatory cytokine/chemokine production | Anti-inflammatory pathway modulation | nih.govnih.gov |
| Sirt6 Activator (Compound 36) | Cancer cells | Inhibition of colony formation | Anti-proliferative activity | nih.govnih.gov |
| BTK Inhibitors (Compounds 2 and 4) | U937 and Ramos cells | Potent inhibition of cell proliferation | BTK pathway inhibition | nih.gov |
Selection and Culture Conditions for Relevant Cell Lines
There is no specific information available in the reviewed literature detailing the selection and culture conditions of cell lines for the direct investigation of this compound. Studies have instead focused on cell lines relevant to the biological targets of derivatives synthesized from this compound, such as those used in neurodegenerative disease research.
Quantitative Analysis of Cellular Responses (e.g., reporter gene assays, cell viability assays for mechanistic understanding)
Consistent with the lack of direct mechanistic studies on this compound, there is no available data from quantitative cellular response assays, such as reporter gene or cell viability assays, aimed at understanding its intrinsic cellular effects. The functional activity of this scaffold is typically explored after its incorporation into larger, more complex molecules. For instance, derivatives have been assessed for their effects on sirtuin enzymatic activity, but this reflects the properties of the final derivative, not the starting hydrazino-compound.
Development of Fluorescent Probes and Chemical Tools for Basic Biological Research
The pyrrolo[1,2-a]quinoxaline scaffold, for which this compound serves as a key precursor, has been successfully employed in the development of specialized chemical tools, particularly fluorescent probes for biological imaging.
Design and Synthesis of Labeled Analogs for Imaging and Tracking
The primary application of this compound in this context is as a foundational element in the synthesis of fluorescent probes for detecting amyloid fibrils, which are pathological hallmarks of Alzheimer's disease. researchgate.net The design strategy involves reacting the hydrazino group of this compound with various aromatic aldehydes to form pyrroloquinoxaline hydrazones. researchgate.net This molecular design is advantageous because the resulting hydrazone derivatives possess extended π-conjugated systems, which are often conducive to favorable fluorescence properties. researchgate.net
The synthesis is a straightforward condensation reaction. The core structure's fluorescence can be modulated by altering the substituents on the aromatic aldehyde, allowing for the tuning of the probe's photophysical properties. This approach has led to the creation of a library of novel compounds for biological screening. researchgate.net
Perspectives and Future Directions in 4 Hydrazinopyrrolo 1,2 a Quinoxaline Research
Emerging Synthetic Methodologies for Complex Heterocyclic Systems
The construction of the pyrrolo[1,2-a]quinoxaline (B1220188) core and its complex derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile synthetic strategies.
Green Chemistry Approaches: A prominent emerging trend is the adoption of green chemistry principles. One such method employs the Pictet-Spengler reaction using a surfactant, p-dodecylbenzenesulfonic acid (p-DBSA), as a catalyst in mild solvents like water and ethanol (B145695). proquest.comunisi.it This approach allows the reaction to proceed at room temperature with high yields in as little as 15 to 120 minutes, offering an environmentally benign alternative to traditional methods. unisi.it Another metal-free approach utilizes K2S2O8 as an oxidant in a reusable solvent like PEG-400, highlighting the economic and ecological advantages of avoiding transition metals. researchgate.net
Cascade and One-Pot Reactions: Modern synthetic efforts focus on atom and step economy through cascade or domino reactions. Researchers have developed an efficient protocol for building the scaffold through a cascade of alcohol oxidation, imine formation, intramolecular cyclization, and oxidative dehydrogenation, using dioxygen as the terminal oxidant without the need for metal catalysts. researchgate.net Copper(II)-catalyzed domino reactions have also been employed for the one-pot construction of these heterocycles. researchgate.net These multi-step, single-pot procedures are highly valuable for rapidly generating molecular diversity.
Novel Catalytic Systems: The exploration of novel catalysts continues to open new synthetic avenues. Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles has been shown to produce functionalized, related tricyclic systems under mild conditions, demonstrating high selectivity. mdpi.com Furthermore, methods using potassium iodide (KI) as a catalyst in DMSO have been developed for the transition-metal-free synthesis of 4-phenylpyrrolo[1,2-a]quinoxalines. researchgate.net
Late-Stage Functionalization: A significant challenge in creating complex molecules is the introduction of functional groups onto the pre-formed heterocyclic core. Emerging research in C-H bond functionalization addresses this by allowing for the direct attachment of substituents, such as sulfenyl groups via copper catalysis, onto the pyrrolo[1,2-a]quinoxaline skeleton. researchgate.net This strategy provides a direct route to highly substituted derivatives that are difficult to access through traditional linear synthesis.
| Methodology | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Green Pictet-Spengler | p-Dodecylbenzenesulfonic acid (p-DBSA) | Water, Ethanol | Environmentally friendly, mild conditions, rapid reaction | proquest.comunisi.it |
| Metal-Free Cascade | K2S2O8 (oxidant) | PEG-400 | No transition metals, reusable solvent, good yields | researchgate.net |
| Aerobic Cascade | Dioxygen (O2) | - | Highly atom-economical, no metals or additives required | researchgate.net |
| Gold Catalysis | Gold-based catalyst | CH2Cl2 | Mild conditions, high selectivity for complex fused systems | mdpi.com |
| C-H Functionalization | Copper catalyst, KI promoter | - | Direct modification of the core scaffold, access to complex derivatives | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid, in silico design and evaluation of novel compounds. astrazeneca.comnih.gov For heterocyclic systems like pyrrolo[1,2-a]quinoxaline, these computational tools offer a powerful means to navigate the vast chemical space and prioritize candidates for synthesis.
Predictive QSAR Models: A cornerstone of computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. For quinoxaline (B1680401) derivatives, both 2D and 3D-QSAR models have been successfully developed to predict a range of biological activities, including anticancer, antitubercular, and enzyme inhibitory potencies. nih.govnih.govtandfonline.com These models work by identifying key molecular descriptors—such as topological and electrostatic properties—that correlate with a compound's biological function. nih.gov By training these models on existing data, researchers can accurately predict the activity of novel, unsynthesized derivatives of the 4-hydrazinopyrrolo[1,2-a]quinoxaline scaffold.
Advanced Algorithms for Feature Selection: The predictive power of a QSAR model is highly dependent on selecting the most relevant molecular descriptors from a large pool of possibilities. Advanced computational techniques like genetic algorithms (GA) and simulated annealing (SA) are employed to perform this feature selection, thereby enhancing the robustness and accuracy of the resulting models. nih.gov
Development of Novel Non-Clinical Applications and Academic Research Avenues
While the primary interest in the pyrrolo[1,2-a]quinoxaline scaffold is often its therapeutic potential, its unique properties also make it a valuable tool in non-clinical and academic research settings.
Materials Science and Optoelectronics: The conjugated π-system of the pyrrolo[1,2-a]quinoxaline core imparts interesting photophysical and electronic properties. This has led to its exploration in materials science, particularly for applications in organic electroluminescence and as a component in electroactive materials. researchgate.netacs.orgresearchgate.net The ability to tune these properties through chemical modification opens avenues for creating new materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Fluorescent Probes for Bioimaging: Several derivatives of the scaffold exhibit strong fluorescence, sometimes featuring aggregation-induced emission (AIE), where the molecule becomes more emissive in an aggregated state. acs.org This property is highly desirable for biological imaging, as it allows for high-contrast visualization of cellular structures. Studies have shown that specific pyrrolo[1,2-a]quinoxaline derivatives can be used as fluorescent probes to selectively stain and image subcellular organelles, such as lysosomes, or to detect the formation of amyloid fibrils associated with neurodegenerative diseases. acs.org
Chemical Probes for Target Validation: The development of potent and selective inhibitors for specific biological targets is crucial for understanding cellular pathways. Pyrrolo[1,2-a]quinoxaline derivatives have been designed as selective inhibitors of various protein kinases, including Akt and Bruton's tyrosine kinase (BTK), and as activators of enzymes like Sirt6. nih.govnih.govnih.gov These compounds serve as powerful academic research tools to probe the function of these enzymes in disease models, validate them as therapeutic targets, and elucidate complex biological mechanisms.
Advanced Mechanistic Biological Studies in vitro
In vitro studies are fundamental to understanding the mechanism of action of new chemical entities. Research on pyrrolo[1,2-a]quinoxaline derivatives has revealed several distinct biological mechanisms, primarily centered on the modulation of key cellular enzymes.
Inhibition of Protein Kinases: A major area of investigation has been the role of these compounds as protein kinase inhibitors.
Akt Kinase: The Akt signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. nih.gov A series of substituted pyrrolo[1,2-a]quinoxalines were synthesized and tested for their ability to inhibit the proliferation of human leukemia (K562, U937, HL60) and breast cancer (MCF7) cell lines where Akt is active. Several derivatives showed potent antiproliferative activity, with IC₅₀ values in the low micromolar range. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a validated target for B-cell malignancies. Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been developed as highly potent and selective non-covalent BTK inhibitors, with IC₅₀ values as low as 7.41 nM. nih.gov A key compound from this series demonstrated excellent selectivity when tested against a panel of 468 kinases and significantly inhibited tumor growth in a U937 xenograft model. nih.gov
Activation of Sirtuin 6 (Sirt6): Sirt6 is an enzyme involved in regulating metabolism, DNA repair, and inflammation, making it an attractive target for various diseases. nih.gov A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent and selective Sirt6 activators. nih.govutmb.edu In in vitro assays, these compounds demonstrated a significant, dose-dependent increase in Sirt6 deacetylation activity. nih.gov Further mechanistic studies showed that active compounds could strongly repress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). One derivative also exhibited significant antiviral activity against SARS-CoV-2 with an EC₅₀ value of 9.3 μM. nih.govutmb.edunih.gov
| Compound Class | Biological Target | Assay/Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Substituted Pyrrolo[1,2-a]quinoxaline | Akt Pathway | K562 Leukemia Cells | IC₅₀ = 4.5 µM | nih.gov |
| Substituted Pyrrolo[1,2-a]quinoxaline | Akt Pathway | U937 & MCF7 Cells | IC₅₀ = 5 µM & 8 µM | nih.gov |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | BTK | Biochemical Assay | IC₅₀ = 7.41 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxaline-based derivative | Sirt6 | Fluor de Lys Assay | ~5–8 fold activation at 100 µM | nih.gov |
| Sirt6 Activator (Compound 38) | SARS-CoV-2 | A549-hACE2 Cells | EC₅₀ = 9.3 µM | nih.govutmb.edu |
Challenges and Opportunities in the Comprehensive Exploration of the Pyrrolo[1,2-a]quinoxaline Scaffold
The comprehensive exploration of the pyrrolo[1,2-a]quinoxaline scaffold, including derivatives like this compound, is filled with both significant challenges and compelling opportunities.
Challenges:
Synthetic Complexity and Regioselectivity: While new synthetic methods are emerging, the efficient and regioselective synthesis of highly functionalized derivatives remains a challenge. researchgate.net Achieving specific substitution patterns often requires multi-step pathways, which can be inefficient for creating large compound libraries.
Achieving Target Selectivity: For many biological targets, particularly protein kinases, achieving selectivity is a major hurdle due to conserved binding sites across the protein family. Developing derivatives that are highly selective for one kinase over others is critical to minimizing off-target effects. nih.gov
Optimizing Druglike Properties: A common challenge in drug discovery is optimizing the physicochemical properties of lead compounds. Issues such as poor aqueous solubility or low oral bioavailability can hinder the development of promising derivatives and require extensive medicinal chemistry efforts to overcome. nih.gov
Systematic Investigation: Much of the existing research has focused on specific derivatives for particular applications. A systematic photophysical and biological study of the core scaffold is largely lacking, which limits a foundational understanding of its structure-property relationships. acs.org
Opportunities:
Broad Biological Potential: The scaffold's proven activity against a wide range of biological targets—including kinases, sirtuins, and microbes—marks it as a highly versatile starting point for drug discovery programs targeting cancer, inflammation, infectious diseases, and metabolic disorders. researchgate.netresearchgate.netresearchgate.net
Tackling Drug Resistance: The development of compounds with novel mechanisms of action, such as non-covalent BTK inhibitors, presents a significant opportunity to address the growing problem of drug resistance seen with existing covalent inhibitors. nih.gov
Expansion into New Fields: The inherent photophysical properties of the scaffold open up significant opportunities beyond medicine. There is vast potential for developing novel materials for electronics and sophisticated fluorescent probes for advanced bioimaging and diagnostics. researchgate.netacs.org
Synergy with AI and Computational Methods: The future of discovery for this scaffold is intrinsically linked to computational chemistry. The opportunity to leverage AI and ML for de novo design, property prediction, and synthesis planning will dramatically accelerate the identification of next-generation compounds with optimized, multi-parameter profiles. nih.govnih.govnih.gov
Q & A
Q. What are the key synthetic strategies for constructing pyrrolo[1,2-a]quinoxaline derivatives, and how can experimental conditions be optimized to avoid common pitfalls?
The conventional synthesis involves condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes or equivalents. However, challenges include decarbonylation of aldehydes, reliance on toxic solvents, and high temperatures . To optimize conditions:
- Use SnO2@MWCNTs nano-catalysts under mild, solvent-free conditions for efficient cyclization, achieving yields >85% with recyclability .
- Replace aldehydes with α-hydroxy acids as stable aldehyde surrogates to minimize side reactions .
- Employ ultrasound-assisted multicomponent reactions (MCRs) with Amberlyst-15 for rapid, high-yield syntheses .
Q. Which intermediates are critical for synthesizing 4-substituted pyrrolo[1,2-a]quinoxaline derivatives?
- 1-(2-Aminophenyl)pyrrole is a pivotal intermediate. React it with aromatic aldehydes in ethanol/AcOH to form 4,5-dihydro derivatives .
- For functionalized derivatives (e.g., 4-trichloromethyl), use Pt(IV)-catalyzed hydroamination or intramolecular aromatic nucleophilic displacement .
Q. How can researchers characterize pyrrolo[1,2-a]quinoxaline derivatives to confirm structural integrity?
- 1H/13C NMR : Key signals include aromatic protons at δ 7.3–9.1 ppm and dihydropyrrole protons at δ 4.5–5.5 ppm .
- IR Spectroscopy : Confirm NH/CH stretches (3345–3476 cm⁻¹) and quinoxaline ring vibrations (1569–1658 cm⁻¹) .
- X-ray crystallography : Resolve substituent positioning and electronic effects, as demonstrated for 7-methoxy-4-[(E)-oct-1-enyl] derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective C3-H iodination of pyrrolo[1,2-a]quinoxalines, and how can this be leveraged for further functionalization?
- Mechanism : Acid-catalyzed (e.g., p-toluenesulfonic acid) iodination occurs via electrophilic aromatic substitution, favoring the C3 position due to electronic and steric factors .
- Applications : 3-Iodo derivatives serve as precursors for Suzuki couplings or Sonogashira reactions to introduce aryl/alkynyl groups .
Q. How do structural modifications at specific positions (e.g., C-4, C-6) influence the biological activity of pyrrolo[1,2-a]quinoxaline derivatives?
- C-4 Substitutions : 4-Trichloromethyl derivatives exhibit enhanced antiplasmodial activity (IC₅₀ = 0.8 µM) but require balancing cytotoxicity .
- C-6 Aryl Groups : In indolo[1,2-a]quinoxalines, electron-withdrawing substituents (e.g., NO₂) at C-6 improve antiproliferative activity against leukemia cells .
- Piperazine Incorporation : Piperazinyl derivatives at position 1 or 4 show Candida albicans inhibition (MIC = 8 µg/mL) via efflux pump modulation .
Q. What strategies resolve contradictions in catalytic efficiency data for pyrrolo[1,2-a]quinoxaline synthesis?
- Parameter Screening : Optimize catalyst loading (e.g., 10 mol% SnO2@MWCNTs), solvent (solvent-free > ethanol), and temperature (80°C vs. 120°C) .
- Control Experiments : Compare metal-free vs. transition metal (e.g., Cu)-catalyzed pathways to identify side reactions (e.g., overoxidation) .
Q. How can green chemistry principles be applied to scale up pyrrolo[1,2-a]quinoxaline synthesis without compromising yield?
- Solvent-Free MCRs : Use Amberlyst-15 under ultrasound to achieve 90% yields in 30 minutes .
- I2-Catalyzed CDC Reactions : Leverage sp³/sp² C-H cross-dehydrogenative coupling for atom-economical synthesis .
- Aqueous Media : Ionic liquid-supported nano-SiO2 catalysts enable >95% yields in water .
Methodological Tables
Q. Table 1. Comparative Catalytic Efficiency in Pyrrolo[1,2-a]quinoxaline Synthesis
| Catalyst | Conditions | Yield (%) | Recyclability (Cycles) | Reference |
|---|---|---|---|---|
| SnO2@MWCNTs | Solvent-free, 80°C | 92 | 5 | |
| Amberlyst-15 | Ultrasound, 50°C | 89 | 3 | |
| AcOH | Ethanol, reflux | 75 | N/A |
Q. Table 2. Biological Activity of Key Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
